1,1-Dihydroperoxycyclooctane

Description

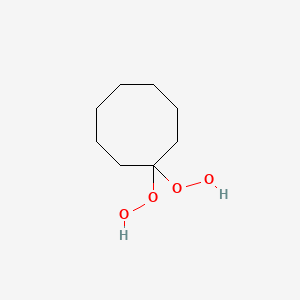

Structure

2D Structure

3D Structure

Properties

CAS No. |

352018-72-5 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1,1-dihydroperoxycyclooctane |

InChI |

InChI=1S/C8H16O4/c9-11-8(12-10)6-4-2-1-3-5-7-8/h9-10H,1-7H2 |

InChI Key |

SYBSKJNJKVRGQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)(OO)OO |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dihydroperoxycyclooctane and Analogous Structures

The synthesis of 1,1-dihydroperoxycyclooctane and related gem-dihydroperoxides primarily involves the reaction of a corresponding ketone with hydrogen peroxide. This transformation can be catalyzed by various reagents, with the choice of catalyst and reaction conditions influencing the yield and purity of the product.

One of the most effective methods for the synthesis of 1,1-dihydroperoxides is through the use of rhenium(VII) catalysts. nih.gov Rhenium heptoxide (Re₂O₇) in acetonitrile (B52724) has been demonstrated as a remarkably mild and efficient catalyst for the peroxyacetalization of ketones, including cyclooctanone (B32682), with hydrogen peroxide to generate this compound. nih.govunibe.ch Other rhenium-based catalysts such as methylrhenium trioxide (MTO) and Me₃SiOReO₃ are also effective under these conditions. nih.gov A standardized procedure involves the Re(VII)-promoted acetalization of the parent ketone. unibe.ch For instance, this compound has been synthesized from cyclooctanone with a reported yield of 58%. unibe.ch

Beyond rhenium catalysts, other Lewis and Brønsted acids have been explored. While iodine and strong acids have shown some catalytic activity, they have not always led to significant improvements in conversion rates for sterically hindered ketones. nih.gov Scandium(III) triflate (Sc(OTf)₃) and phosphomolybdic acid (PMA) have demonstrated moderate activity in the synthesis of gem-dihydroperoxides. nih.gov Interestingly, for some substrates, catalyst-free methods involving the use of neat anhydrous hydrogen peroxide have proven to be effective. nih.gov

An alternative synthetic route involves the reaction of ketals with hydrogen peroxide. This method has been developed for the synthesis of bishydroperoxides and can be applied to produce this compound. nih.gov

The general reaction for the synthesis of cyclic ketone peroxides from a ketone and hydrogen peroxide is a well-established process. nih.gov The reaction typically results in a mixture of peroxide products, but conditions can be optimized to favor the formation of the desired 1,1-dihydroperoxide. researchgate.net

Table 1: Synthetic Methodologies for this compound and Analogs

| Starting Material | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclooctanone | Re(VII) catalyst, H₂O₂ | This compound | 58% | unibe.ch |

| Ketones | Re₂O₇, H₂O₂ in CH₃CN | 1,1-Dihydroperoxides | - | nih.gov |

| Sterically hindered ketones | Sc(OTf)₃ or PMA, H₂O₂ | gem-Dihydroperoxides | Moderate | nih.gov |

| Ketones | Anhydrous H₂O₂ (catalyst-free) | gem-Dihydroperoxides | - | nih.gov |

| Ketals | H₂O₂ | Bishydroperoxides | - | nih.gov |

Scope and Limitations of Derivatization Reactions

The two hydroperoxy groups on the same carbon atom in 1,1-dihydroperoxycyclooctane provide reactive sites for various derivatization reactions. These reactions allow for the modification of the peroxide structure, leading to the formation of new functionalized peroxide compounds. However, the scope of these reactions is influenced by steric and electronic factors, and certain transformations are met with limitations.

One common derivatization is the alkylation of the hydroperoxy groups. The twofold alkylation of 1,1-dihydroperoxides, such as those derived from cyclododecanone, followed by hydrolysis of the resulting bisperoxyacetals, serves as a convenient method for the synthesis of primary and secondary alkyl hydroperoxides. nih.gov This approach offers an alternative to methods that rely on the displacement of a leaving group by a peroxide nucleophile. nih.gov

Acylation is another key derivatization reaction. For instance, monoacetylation of 1,1-dihydroperoxides with acetic anhydride (B1165640) and pyridine (B92270) can furnish isolable monoperesters. unibe.ch These monoactivated derivatives are of interest as they can undergo further reactions, such as fragmentation.

The fragmentation of monoactivated derivatives of 1,1-dihydroperoxides represents a significant area of their reactivity. Base-promoted decomposition of these derivatives, such as monoperesters, can lead to the generation of singlet oxygen. unibe.chuva.nl This reaction is believed to proceed through the formation of an electron-rich peroxyanion and an activated peroxide. uva.nl The efficiency of singlet oxygen generation can be influenced by reaction temperature and the rate of base addition. unibe.ch

The reaction of 1,1-dihydroperoxides with electrophiles is a key aspect of their derivatization. Besides acylation, reactions with other electrophiles can lead to a variety of products. However, the reactivity is dependent on the nature of both the peroxide and the electrophile.

Conversely, reactions with nucleophiles can be challenging. For example, attempts to react monoperoxyacetals with resonance-stabilized nucleophiles like enolates have resulted in slow decomposition rather than the desired C-O bond formation. acs.org

Limitations in derivatization are often dictated by the structure of the starting ketone. For example, while many 1,1-dihydroperoxides can be monoacetylated, the dihydroperoxide derived from adamantanone undergoes a ring expansion to a lactone instead. unibe.ch Similarly, the synthesis of gem-dihydroperoxides from sterically hindered ketones can be challenging, which in turn limits the availability of the corresponding derivatives. nih.gov Furthermore, the reaction of gem-dihydroperoxides derived from aldehydes can lead to the formation of highly polar byproducts, presumably due to fragmentation pathways. unibe.ch

The synthesis of more complex peroxide structures, such as 1,2,4,5,7,8-hexaoxonanes (cyclic triperoxides), can be achieved through the reaction of 1,1'-dihydroperoxydi(cycloalkyl)peroxides with acetals in the presence of a catalyst like SnCl₄. researchgate.net This highlights the potential of using derivatized dihydroperoxides as building blocks for more elaborate peroxide systems.

Table 2: of this compound and Analogs

| Reaction Type | Reagents | Products | Scope/Notes | Limitations | Reference |

|---|---|---|---|---|---|

| Alkylation | Alkyl halides, Ag₂O | Bisperoxyacetals | Synthesis of primary and secondary alkyl hydroperoxides upon hydrolysis. | - | nih.gov |

| Acylation | Acetic anhydride, pyridine | Monoperesters | Forms isolable monoactivated derivatives. | Dihydroperoxide from adamantanone undergoes ring expansion. | unibe.ch |

| Fragmentation | Base (e.g., TBAF) on monoactivated derivatives | Ketone, singlet oxygen | General for various skeletal frameworks. | - | unibe.chuva.nl |

| Reaction with Nucleophiles | Enolates | Decomposition products | C-O bond formation is not favored. | Slow decomposition observed. | acs.org |

| Cyclization | Acetals, SnCl₄ (from 1,1'-dihydroperoxydi(cycloalkyl)peroxides) | Cyclic triperoxides (1,2,4,5,7,8-hexaoxonanes) | Selective synthesis of 9-membered cyclic triperoxides. | - | researchgate.net |

Mechanistic Elucidation of 1,1 Dihydroperoxycyclooctane Reactivity

Fragmentation Pathways of Monoactivated 1,1-Dihydroperoxycyclooctane Derivatives

Monoactivated derivatives of 1,1-dihydroperoxides, including this compound, exhibit unique fragmentation patterns, particularly under basic conditions. nih.govnih.gov This reactivity is harnessed for the controlled generation of singlet oxygen. nih.gov

Base-Promoted Fragmentation Mechanisms

The fragmentation of monoactivated 1,1-dihydroperoxides is typically initiated by a base. nih.gov This process involves the deprotonation of the peroxide, leading to a cascade of reactions that result in the breakdown of the molecule. nih.gov The reaction is general for a variety of skeletal frameworks and activating groups. nih.govnih.gov For instance, monoesters of 1,1-dihydroperoxides, when treated with a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), undergo rapid fragmentation. nih.gov

The efficiency of this base-promoted decomposition can be influenced by factors such as temperature and the rate of base addition. nih.gov Lower temperatures and slower addition of the base have been shown to improve the yield of the desired products, such as trapped singlet oxygen. nih.gov

Investigation of Grob-like Fragmentation Processes

The decomposition of the peroxyanion intermediate is proposed to proceed through a Grob-like fragmentation. nih.govnih.gov The Grob fragmentation is a type of heterolytic fragmentation reaction that involves the cleavage of a σ-bond. wikipedia.orgwikiwand.com In the context of monoactivated 1,1-dihydroperoxides, this process leads to the formation of a ketone, an oxygen molecule, and the leaving group from the activating moiety. nih.gov

The general mechanism of a Grob fragmentation involves a five-atom system where an electron-donating group pushes electron density, facilitating the departure of a leaving group and the fragmentation of a carbon-carbon bond. youtube.com In the case of deprotonated monoactivated 1,1-dihydroperoxides, the peroxyanion acts as the electron-donating group, initiating the fragmentation cascade. nih.gov Computational studies using density functional theory (B3LYP) support the feasibility of this Grob-like pathway. nih.gov

Analysis of Alternative Mechanistic Hypotheses (e.g., Trioxetane Intermediates)

While the Grob-like fragmentation is a prominent hypothesis, alternative mechanisms have also been considered. One such alternative involves the formation of an intermediate trioxetane. nih.gov However, theoretical calculations have indicated that the transition state for a pathway involving a trioxetane intermediate is significantly higher in energy compared to the Grob-like fragmentation pathway. nih.gov For instance, in the decomposition of a peroxyanion derived from a dihydroperoxide monopercarbonate, the trioxetane pathway was predicted to involve a very high-energy transition state. nih.gov

Chemical Generation of Singlet Molecular Oxygen (¹O₂) from this compound

A significant application of the fragmentation of this compound derivatives is the chemical generation of singlet molecular oxygen (¹O₂). nih.govnih.gov Singlet oxygen is a highly reactive form of oxygen with important applications in organic synthesis and photodynamic therapy. wikipedia.org The chemical generation of ¹O₂, often referred to as "dark oxygenation," provides an alternative to the more common photosensitized methods. nih.gov

Conditions for Efficient ¹O₂ Evolution in Organic Media

The fragmentation of monoactivated 1,1-dihydroperoxides provides a method for generating high yields of ¹O₂ in various organic solvents. nih.govnih.gov This is a notable advantage as many other chemical methods for ¹O₂ generation are limited to aqueous media, where the lifetime of ¹O₂ is short. nih.gov

The efficiency of ¹O₂ generation is dependent on several factors:

Activating Group: The choice of the activating group on the 1,1-dihydroperoxide is important. Peresters, such as peracetates and perbenzoates, as well as percarbonates, have been shown to be effective. nih.gov

Base: A suitable base is required to initiate the fragmentation. Tetrabutylammonium fluoride (TBAF) is commonly used. nih.gov

Solvent: The reaction can be performed in a range of organic solvents, including tetrahydrofuran (B95107) (THF). nih.gov

Temperature: Lower temperatures have been found to improve the yield of trapped ¹O₂. nih.gov

Rate of Reagent Addition: Slow addition of the base to the solution of the monoactivated dihydroperoxide leads to a significant increase in the yield of trapped ¹O₂. nih.gov

The generated ¹O₂ can be detected and quantified by trapping it with specific reagents like α-terpinene or 1,3-diphenylisobenzofuran (B146845) (DPBF), which form stable adducts that can be analyzed by techniques such as NMR or GC/MS. nih.gov

Table 1: Effect of Temperature and Rate of Addition on ¹O₂ Yield nih.gov

| Entry | Temperature (°C) | Rate of Addition | Yield of Trapped ¹O₂ (%) |

| 1 | 25 | Rapid | 55 |

| 2 | 0 | Rapid | 65 |

| 3 | -20 | Rapid | 70 |

| 4 | -78 | Rapid | 75 |

| 5 | 25 | Slow | 80 |

| 6 | 0 | Slow | 85 |

Data based on the decomposition of a monoperester of a 1,1-dihydroperoxide with TBAF in the presence of a trapping agent. nih.gov

Table 2: Yield of Trapped ¹O₂ with Different Activating Groups nih.gov

| Activating Group | Yield of Trapped ¹O₂ (%) |

| Peracetate | ~80 |

| Perbenzoate | ~78 |

| Percarbonate | ~82 |

Yields are approximate and based on base-promoted decomposition in the presence of a trapping agent. nih.gov

Comparative Analysis of ¹O₂ Yields and Reaction Efficiencies

The generation of singlet oxygen (¹O₂) from geminal dihydroperoxides is a reaction of significant interest. Research into this area has revealed that direct decomposition of simple, unactivated 1,1-dihydroperoxides, including this compound, does not readily produce singlet oxygen under basic conditions. nih.gov However, their monoactivated derivatives, such as monoperoxy-esters, undergo efficient fragmentation to yield ¹O₂. nih.govresearchgate.net

A comparative study was conducted on the base-promoted decomposition of various mono-acetylated 1,1-dihydroperoxides in the presence of terpinene as a singlet oxygen trap. The results demonstrate that the yield of the trapped product, ascaridole (B1665189), shows relatively little variation across different cyclic and acyclic structures. This suggests that the efficiency of singlet oxygen generation in these activated compounds is not strongly dependent on the ring size or skeletal framework of the parent ketone. nih.gov

For the monoacetate derivative of this compound, the yield of trapped singlet oxygen was found to be comparable to that of other cyclic systems, such as those derived from cyclohexanone (B45756) and cyclododecanone. This indicates a consistent reaction mechanism and efficiency for this class of compounds. nih.gov

Table 1: Comparative Yields of Trapped Singlet Oxygen (¹O₂) from Mono-acetylated 1,1-Dihydroperoxides

| Parent Ketone of Dihydroperoxide | Yield of Trapped ¹O₂ (%)* |

|---|---|

| Cyclohexanone | 81 |

| Cycloheptanone | 82 |

| Cyclooctanone (B32682) | 83 |

| Cyclododecanone | 84 |

| Adamantanone | Reaction led to ring expansion |

Yields determined by the formation of ascaridole from the reaction with terpinene. Data sourced from Hang, J. et al. (2012). nih.gov

Hydrolytic Decomposition of Cyclic 1,1-Dihydroperoxides

The stability of cyclic 1,1-dihydroperoxides in aqueous environments is governed by their susceptibility to hydrolysis, a process that ultimately cleaves the peroxide functionalities and regenerates the parent carbonyl compound.

Correlation of Ring Size with Hydrolytic Stability Profiles

The hydrolytic stability of cyclic 1,1-dihydroperoxides is inversely related to the size of the cycloalkane ring. Investigations have shown that as the ring size increases, the ease of hydrolysis also increases. This trend suggests that larger, more flexible ring systems facilitate the structural changes required for the hydrolysis mechanism to proceed.

For instance, 1,1-dihydroperoxycyclopentane is significantly more stable towards hydrolysis compared to its larger ring counterparts like this compound and 1,1-dihydroperoxycyclododecane under similar acidic conditions. The increased reactivity of the larger rings is attributed to reduced steric hindrance and greater conformational flexibility, which favors the formation of intermediate species during the hydrolysis process.

Table 2: Effect of Ring Size on the Relative Ease of Hydrolysis of 1,1-Dihydroperoxides

| Ring Size | Compound Name | Relative Ease of Hydrolysis |

|---|---|---|

| 5 | 1,1-Dihydroperoxycyclopentane | Low |

| 6 | 1,1-Dihydroperoxycyclohexane | Moderate |

| 8 | This compound | High |

| 12 | 1,1-Dihydroperoxycyclododecane | Very High |

Identification of Hydrolysis Products and Pathways

The hydrolytic decomposition of cyclic 1,1-dihydroperoxides such as this compound in the presence of acid proceeds through a defined pathway to yield specific products. The primary products of this reaction are the parent ketone and hydrogen peroxide. researchgate.net

The proposed mechanism for this transformation involves the following key steps:

Protonation: One of the hydroperoxy groups is protonated by an acid catalyst, forming a better leaving group.

Elimination of Hydrogen Peroxide: The protonated species eliminates a molecule of hydrogen peroxide to generate a resonance-stabilized hydroperoxycarbenium ion intermediate.

Hydroxylation: This carbocation is attacked by water.

Final Decomposition: The resulting intermediate, a 1-hydroxy-1-hydroperoxide, is unstable and readily decomposes, eliminating a second molecule of hydrogen peroxide and yielding the parent ketone, in this case, cyclooctanone. researchgate.net

Therefore, the complete hydrolysis of one mole of this compound results in the formation of one mole of cyclooctanone and two moles of hydrogen peroxide.

Advanced Analytical Techniques for the Research and Development of 1,1 Dihydroperoxycyclooctane

Spectroscopic Methods for Structural Characterization and Confirmation in Research Contexts

Spectroscopic techniques are indispensable tools in chemical analysis, relying on the interaction of matter with electromagnetic radiation to provide information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by mapping the chemical environments of their nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). pressbooks.pub It provides critical data on the connectivity of atoms and the conformational arrangement of the molecule in solution.

In the study of 1,1-Dihydroperoxycyclooctane, ¹H NMR spectroscopy is used to confirm the presence and connectivity of its distinct proton environments. Research findings have identified a characteristic singlet signal for the two equivalent hydroperoxy (OOH) protons. researchgate.net This signal appears significantly downfield, with a reported chemical shift (δ) of approximately 9.83 ppm. scispace.com The downfield shift is attributed to the deshielding effect of the electronegative oxygen atoms. chemistrysteps.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 9.83 | Singlet (s) | 2H | OOH |

| 2.05 | Multiplet (m) | 4H | CH₂ (cyclooctane ring) |

| 1.9 | Multiplet (m) | 10H | CH₂ (cyclooctane ring) |

Data compiled from research findings. scispace.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org Many functional groups absorb IR radiation at characteristic frequencies, making them readily identifiable. libretexts.org

For this compound, IR spectroscopy is crucial for confirming the presence of the hydroperoxy (-OOH) functional groups. The O-H stretching vibration of the hydroperoxy group is particularly diagnostic. Unlike the broad O-H stretch seen in alcohols (centered around 3400 cm⁻¹), the hydroperoxy O-H stretch in peroxides like this compound can be distinct. scispace.comlibretexts.org One study reports a vibration at 2693 cm⁻¹. scispace.com The carbonyl (C=O) stretching peak, which would be prominent in the spectrum of the starting material (cyclooctanone) at around 1700 cm⁻¹, would be absent in the purified product, confirming the conversion of the ketone. masterorganicchemistry.comspectroscopyonline.com The region from 2800-3000 cm⁻¹ will show characteristic C-H stretching vibrations from the cyclooctane (B165968) ring. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of signals unique to the molecule, including C-O and O-O stretching vibrations, which can be used for definitive identification by comparison with a known standard. libretexts.org

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2900-3000 | C-H Stretch | Alkane (CH₂) |

| 2693 | O-H Stretch | Hydroperoxide (OOH) |

| ~1465 | C-H Bend | Alkane (CH₂) |

| ~800-900 | O-O Stretch | Peroxide (O-O) |

Data based on typical functional group absorption ranges and specific research. scispace.comlibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. libretexts.org

When analyzing this compound, MS can confirm its molecular weight. The fragmentation of the molecular ion provides structural information. Although every organic compound fragments in a unique way, predictable cleavage patterns can be anticipated. libretexts.org For this compound, likely fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroperoxy groups.

Loss of hydroperoxy radicals: Elimination of one or both ·OOH groups.

Loss of water or hydrogen peroxide: Rearrangement and elimination of stable neutral molecules like H₂O or H₂O₂.

Ring fragmentation: Cleavage of the cyclooctane ring itself, a common pathway for cyclic alkanes. nist.gov

By analyzing the masses of the resulting fragment ions, researchers can piece together the structure of the parent molecule. libretexts.org Furthermore, when coupled with a separation technique like gas or liquid chromatography, MS can be used to identify transient intermediates formed during the synthesis of this compound, providing a deeper understanding of the reaction mechanism.

Use of Infrared (IR) Spectroscopy for Peroxide Functional Group Analysis

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Studies

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. globalresearchonline.net It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it an ideal choice for the analysis of peroxides.

In the context of this compound research, HPLC is used to monitor the progress of its synthesis and to assess the purity of the final product. A typical approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. jrespharm.commyfoodresearch.com As the reaction mixture passes through the column, the nonpolar starting material (cyclooctanone) and byproducts will have different retention times than the more polar this compound. By comparing the chromatogram of the reaction mixture to that of a purified standard, the purity can be accurately quantified. The choice of detector is important; while a UV detector is common, peroxides lack a strong chromophore, so an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector may be more appropriate for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. measurlabs.com It is an effective method for the analysis of volatile and semi-volatile organic compounds.

While this compound itself is thermally labile and may decompose under typical GC inlet temperatures, GC-MS is an invaluable tool for analyzing the volatile components of its synthesis mixture. thermofisher.com This includes quantifying the unreacted starting material, such as cyclooctanone (B32682), and identifying any volatile byproducts or impurities. The gas chromatograph separates these components based on their boiling points and interactions with the column's stationary phase. researchgate.net Each separated component then enters the mass spectrometer, which generates a mass spectrum that can be compared against a library of known compounds for positive identification. This allows for a comprehensive profile of the volatile species in the reaction, aiding in the optimization of reaction conditions and purification procedures.

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Cyclooctanone | Starting material for synthesis |

| Acetonitrile | Mobile phase component in HPLC |

| Water | Mobile phase component in HPLC |

| Helium | Carrier gas in GC |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely employed in organic synthesis for monitoring the progress of chemical reactions and for screening purposes. libretexts.orgnih.gov Its application in the context of this compound is crucial for observing the formation of the desired product and the consumption of starting materials.

In the synthesis of this compound, which can be prepared from the corresponding ketone, TLC allows for the qualitative assessment of the reaction mixture at various time points. nih.gov This is achieved by spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. sigmaaldrich.comkhanacademy.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). sigmaaldrich.comkhanacademy.org

As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. khanacademy.org For instance, in the synthesis of this compound and its derivatives, a mobile phase of 30% ethyl acetate (B1210297) in hexanes has been used. nih.gov The separation of spots on the TLC plate provides a visual indication of the reaction's progress. libretexts.org

To visualize the separated spots, which are often colorless, various techniques can be employed. A common method is exposure to ultraviolet (UV) light if the compounds are UV-active. nih.gov For peroxides, specific visualizing agents are more effective. A spray reagent based on N,N'-dimethyl-p-phenylenediamine can be used, which imparts a dark magenta color to hydroperoxides and other peroxides. unl.edu Another method involves a two-step process using a solution of potassium iodide and acetic acid followed by a starch solution, which results in a blue spot for peroxides. researchgate.net The intensity of the product spot relative to the starting material spots on the TLC plate gives a qualitative measure of the reaction's conversion over time. acs.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org It is characteristic of a compound in a specific solvent system and can be used for identification purposes. For this compound, a reported Rf value is 0.33 in a 30% ethyl acetate/hexanes solvent system. nih.gov

Table 1: TLC Data for this compound and Related Compounds

| Compound | Mobile Phase (v/v) | Rf Value | Reference |

| This compound | 30% Ethyl Acetate/Hexanes | 0.33 | nih.gov |

| 4-Phenyl-1,1-dihydroperoxybutane | 40% Ethyl Acetate/Hexanes | 0.36 | nih.gov |

Thermal Analysis for Understanding Exothermic Decomposition Processes and Reaction Control

Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of energetic materials like organic peroxides, including this compound. acs.orgakjournals.com These methods provide critical data for ensuring safe handling, storage, and controlled reaction conditions. The primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). acs.orgnih.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netwikipedia.org This allows for the determination of key thermal events such as melting points, phase transitions, and decomposition temperatures. nih.govrigaku.com For organic peroxides, the exothermic decomposition is a significant concern. The DSC thermogram reveals the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the total heat of decomposition (ΔHd). akjournals.com

Research on this compound has shown that it undergoes a highly exothermic decomposition when heated above 100 °C. nih.gov A monoacetylated derivative of a similar dihydroperoxide begins to decompose exothermically at approximately 76 °C. nih.gov This information is vital for establishing safe operating temperature limits during synthesis and handling to prevent runaway reactions. akjournals.com

TGA measures the change in mass of a sample as a function of temperature. abo.fi It is particularly useful for determining if a substance volatilizes before it decomposes. acs.org For organic peroxides, understanding their volatility is important for assessing potential hazards. acs.org

The data obtained from thermal analysis is crucial for reaction control. By understanding the thermal profile of this compound, chemists can design safer synthetic protocols. rsc.org For example, knowing the onset of exothermic decomposition allows for the selection of appropriate reaction temperatures and cooling systems to manage the heat generated during the reaction. akjournals.comresearchgate.net

Table 2: Thermal Decomposition Data for Selected Organic Peroxides

| Organic Peroxide | Decomposition Onset (Tonset) | Peak Exotherm (Tpeak) | Heat of Decomposition (ΔHd) | Analytical Method | Reference |

| tert-Butyl Peroxybenzoate | Not Specified | 153.5 °C | Not Specified | DSC | nih.gov |

| 2,5-Dimethyl-2,5-di-(tert-butylperoxy)-hexane | Not Specified | 171.3 °C | Not Specified | DSC | nih.gov |

| tert-Butyl Cumyl Peroxide | Not Specified | 174.9 °C | Not Specified | DSC | nih.gov |

| This compound Derivative (Monoacetate) | ~76 °C | Not Specified | Not Specified | Not Specified | nih.gov |

| This compound | >100 °C (highly exothermic) | Not Specified | Not Specified | Not Specified | nih.gov |

The information gleaned from these advanced analytical techniques is fundamental to the successful and safe research and development of this compound, enabling precise monitoring of its synthesis and a thorough understanding of its thermal properties for hazard prevention and reaction optimization.

Theoretical and Computational Investigations of 1,1 Dihydroperoxycyclooctane

Quantum Mechanical Studies of Peroxide Bond Energetics and Cleavage

Quantum mechanical calculations are crucial for determining the energetics of the peroxide O-O bond, which is central to the reactivity of 1,1-dihydroperoxycyclooctane. The bond dissociation energy (BDE) of the peroxide bond is a key parameter that dictates its thermal stability and propensity for cleavage.

Computational studies on a variety of organic peroxides have established that the O-O bond is relatively weak. acs.org Advanced ab initio methods, such as the Complete Basis Set (CBS) and G-series methods, provide accurate calculations of these BDEs. acs.org For many common peroxides, the O-O BDE is typically in the range of 35-50 kcal/mol. acs.org Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP or range-separated hybrids like ωB97X-D, have also been shown to compute O-O bond energies that compare favorably with high-accuracy methods.

The cleavage of the O-O bond can proceed either homolytically, to form two radical species, or heterolytically. Theoretical models help elucidate the factors that favor one pathway over another. For this compound, the presence of two peroxide groups on the same carbon atom introduces unique electronic effects that influence the BDE of each O-O bond. Quantum-mechanical tunneling is another phenomenon that can play a role in the O-O bond-breaking reaction, especially at lower temperatures. sfu.ca Theoretical calculations can model the reaction barrier and assess the probability of tunneling, which can lead to reaction rates that deviate from classical Arrhenius behavior. sfu.ca

Table 1: Representative Calculated O-O Bond Dissociation Energies (BDEs) for Peroxides

| Peroxide Type | Computational Method | Calculated O-O BDE (kcal/mol) |

| Dihydrogen Peroxide (H₂O₂) | G2 | ~49 |

| Methyl Hydroperoxide (CH₃OOH) | CBS-APNO | ~44 |

| Di-tert-butyl Peroxide | G2 | ~38 |

| Generic Dialkyl Peroxides | DFT (M06-2X) | 40 - 45 |

This table presents typical values from computational literature to illustrate the general range of peroxide bond strengths. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Transition States for Fragmentation Pathways

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, a key reaction is its fragmentation, particularly after monoactivation (e.g., deprotonation or conversion to a perester).

Theoretical investigations have explored the base-promoted fragmentation of monoactivated 1,1-dihydroperoxides. rsc.org These studies model the reaction pathways to understand how the molecule breaks apart to yield products like cyclooctanone (B32682) and singlet oxygen. One proposed mechanism involves the rate-limiting formation of a peroxyanion, which then decomposes through a concerted, Grob-like fragmentation. rsc.org In this pathway, the computational task is to locate the transition state structure for this concerted process and calculate its activation energy.

Alternative pathways, such as the formation and subsequent decomposition of a highly strained trioxetane intermediate, have also been considered computationally. rsc.org By comparing the calculated activation barriers for the different proposed pathways, researchers can determine the most likely mechanism. DFT calculations are commonly employed for this purpose, as they offer a good balance between computational cost and accuracy for these types of systems. The modeling of transition states provides critical insights into the regioselectivity and stereoselectivity of reactions. rsc.org

Conformational Analysis of the Cyclooctane (B165968) Ring System in Dihydroperoxide Form

The cyclooctane ring is known for its conformational flexibility, possessing a complex potential energy surface with multiple local minima. researchgate.net The most stable conformations of unsubstituted cyclooctane are typically found to be in the boat-chair family. researchgate.net However, the introduction of a geminal dihydroperoxy group at the C1 position (C(OOH)₂) significantly alters the conformational landscape.

Conformational analysis of this compound requires computational methods to explore the various possible arrangements of the eight-membered ring and the relative orientations of the two hydroperoxy groups. acs.orgsapub.org The primary factors influencing the conformational preference are:

Steric Strain : The bulky C(OOH)₂ group introduces significant steric interactions with the rest of the ring, particularly with axial hydrogens at the C3 and C5 positions. libretexts.org Conformations that minimize these transannular interactions are favored.

Intramolecular Hydrogen Bonding : The two hydroperoxy groups can potentially form an intramolecular hydrogen bond (O-H···O). echemi.com This interaction, if present, would create a stabilizing five- or six-membered ring-like structure, significantly influencing the preferred orientation of the -OOH groups and potentially stabilizing certain ring conformations over others. chemicalpapers.com

Computational studies using molecular mechanics or, more accurately, DFT can calculate the relative energies of the different conformers (e.g., boat-chair, twist-boat-chair, crown) of the substituted ring. acs.org These calculations help to identify the global minimum energy structure and the energy barriers for interconversion between different conformers, providing a detailed picture of the molecule's dynamic behavior in three dimensions. units.it

Electronic Structure Calculations for Singlet Oxygen Generation Processes

A significant aspect of the chemistry of this compound is its ability to act as a chemical source of singlet molecular oxygen (¹O₂). rsc.org The fragmentation of a monoactivated derivative (e.g., a monoperester or a peroxyanion) is a "dark" method for generating this highly reactive oxygen species, which has applications in organic synthesis and photodynamic therapy. rsc.orgchemicalpapers.com

Electronic structure calculations are essential to understand the mechanism of ¹O₂ generation. rsc.org The process is believed to proceed via a concerted fragmentation where the molecule breaks down into cyclooctanone and molecular oxygen. rsc.org Theoretical calculations focus on the potential energy surface of this fragmentation. Key computational objectives include:

Modeling the Reactant and Products : Calculating the electronic structure and energy of the monoactivated this compound derivative, the cyclooctanone product, and the two electronic states of molecular oxygen: the singlet state (¹Δg) and the triplet ground state (³Σg⁻).

Locating the Transition State : Identifying the transition state for the fragmentation leading to singlet oxygen.

Analyzing the Reaction Path : Following the intrinsic reaction coordinate (IRC) from the transition state to both the reactant and the products to confirm the proposed mechanism.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of excited states, such as singlet oxygen. youtube.com Theoretical studies have shown that the fragmentation is highly efficient in producing ¹O₂, and computational models help explain this high yield by comparing the activation barriers for pathways leading to singlet versus triplet oxygen. rsc.org

Spin Contamination Correction in Theoretical Treatments of Molecular Oxygen Systems

When performing quantum mechanical calculations on systems involving molecular oxygen, a significant challenge known as spin contamination arises. researchgate.net Molecular oxygen has a triplet ground state (S=1), but its excited singlet state (S=0) is often involved in chemical reactions. units.it Many widely used computational methods, such as unrestricted Hartree-Fock (UHF) and unrestricted Kohn-Sham DFT (UKS), use different spatial orbitals for alpha and beta electrons. researchgate.net

For open-shell systems like triplet oxygen, or for reactions where singlet and triplet potential energy surfaces cross, this unrestricted formalism can lead to a wave function that is not a pure spin state but an artificial mixture of different spin states (e.g., a triplet state contaminated with quintet and higher states). researchgate.netacs.org This "spin contamination" is undesirable as it can lead to significant errors in the calculated energies and properties of the system. pnas.org

The degree of spin contamination is assessed by calculating the expectation value of the total spin-squared operator, . For a pure singlet, triplet, and quintet state, the theoretical ²> values are 0, 2, and 6, respectively. A calculated value that deviates significantly from the expected integer indicates substantial spin contamination.²>

Table 2: Theoretical vs. Calculated Values for Pure and Contaminated Spin States²>

| Spin State | Theoretical | Example of Contaminated Calculated |

| Singlet | 0 | > 0 |

| Triplet | 2 | > 2 |

| Quintet | 6 | > 6 |

In the theoretical study of the fragmentation of this compound, which produces molecular oxygen, it is crucial to address this issue. Methods to mitigate spin contamination include:

Correctly treating the spin states is paramount for accurately calculating the energy difference between the singlet and triplet products and for obtaining a reliable description of the reaction pathway for singlet oxygen generation. acs.org

Applications of 1,1 Dihydroperoxycyclooctane in Specialized Organic Transformations

Strategic Utilization as a Chemical Source of Singlet Molecular Oxygen in Organic Synthesis

Singlet molecular oxygen (¹O₂), the first electronic excited state of molecular oxygen, is a powerful and selective oxidant in organic synthesis, distinct from the more common triplet ground state (³O₂). nih.gov While ¹O₂ is typically generated photochemically using a dye sensitizer (B1316253) and light, this method can be limiting due to the need for specialized photoreactors and potential light-induced side reactions. nih.govscispace.com 1,1-Dihydroperoxycyclooctane offers a valuable alternative as a chemical, or "dark," source of singlet oxygen, capable of generating this reactive species in various organic solvents without the need for light. nih.gov

The generation of singlet oxygen from this compound proceeds through the fragmentation of its monoactivated derivatives. nih.gov This process involves the in situ activation of one of the hydroperoxy groups, creating a good leaving group. Subsequent base-promoted decomposition leads to a fragmentation reaction that releases singlet oxygen in high yields. nih.gov This method is advantageous as it avoids the water-rich media often required by other chemical ¹O₂ generation methods, which can have short singlet oxygen lifetimes. nih.gov

The synthetically useful ¹O₂ generated from this compound can participate in several key transformations:

[4+2] Cycloadditions: Similar to the Diels-Alder reaction, singlet oxygen can react with conjugated dienes to form cyclic endoperoxides. scispace.comwikipedia.orgwikipedia.org This reaction is a cornerstone of singlet oxygen chemistry and is efficiently achieved using this compound as the ¹O₂ source. nih.govnih.gov

[2+2] Cycloadditions: With certain alkenes, particularly electron-rich ones, singlet oxygen can undergo [2+2] cycloadditions to yield 1,2-dioxetanes. scispace.comwikipedia.org

Ene Reactions: Alkenes containing an allylic hydrogen can react with singlet oxygen in an "ene" reaction to produce allylic hydroperoxides. scispace.com

Heteroatom Oxidation: Singlet oxygen can oxidize heteroatoms, such as converting sulfides to sulfoxides. wikipedia.org

The efficiency of these oxygen transfer reactions is influenced by reaction conditions. For instance, lower temperatures and slower addition of the base promoter have been shown to improve the yield of trapped singlet oxygen. nih.gov The choice of solvent is also critical, with deuterated or halogenated solvents enhancing the lifetime of singlet oxygen and improving reaction efficiency. nih.gov

Role in "Dark Oxygenation" Reactions for Substrate Functionalization

Beyond the generation of free singlet oxygen, this compound can participate in "dark oxygenation" reactions, where it functionalizes substrates through catalytic activation without the need for light. nih.gov These transformations are significant as they offer mild and often selective methods for introducing oxygen-containing functional groups into organic molecules.

In these processes, a catalyst, often a transition metal complex, activates the peroxide. beilstein-journals.orgyoutube.com This activation facilitates the transfer of an oxygen atom to a substrate. This approach is part of a broader field of C-H functionalization, which aims to directly convert unreactive C-H bonds into more complex functionalities, reducing the need for pre-functionalized starting materials and minimizing waste. beilstein-journals.org

The combination of a peroxide source like this compound with a suitable catalyst can enable a variety of oxidative transformations. beilstein-journals.org For example, systems combining transition-metal catalysis with an oxidant can achieve the selective oxidation of C-H bonds adjacent to directing groups within a molecule. nih.gov While the specific application of this compound in every type of catalytic C-H oxidation is not extensively documented, its nature as a peroxide makes it a suitable candidate for such metal-catalyzed oxygenation reactions. These reactions proceed under thermal conditions, circumventing the need for photochemical apparatus and avoiding potential degradation of light-sensitive substrates.

Exploration as an Initiator or Intermediate in Radical-Mediated Processes

Organic peroxides are a well-established class of radical initiators in chemistry. wikipedia.org They possess a weak oxygen-oxygen bond that can undergo homolytic cleavage upon heating or irradiation to produce highly reactive oxygen-centered radicals. wikipedia.orgcurlyarrows.commaricopa.edu This process, known as homolysis, involves the equal distribution of the bonding electrons between the two oxygen atoms. numberanalytics.comlibretexts.org

This compound, with its two peroxide linkages, can serve as a source of radicals. The O-O bonds can break under mild thermal conditions to generate radicals that can initiate a variety of chemical processes. wikipedia.orglibretexts.org

Key aspects of its role in radical processes include:

Initiation of Polymerization: The radicals generated from the homolysis of peroxides can initiate the polymerization of alkenes. wikipedia.orgcurlyarrows.com While specific data on this compound's efficiency in polymerization is not detailed in the provided results, its structural class suggests this potential application.

Radical Chain Reactions: The generated radicals can participate in radical chain reactions, abstracting atoms from other molecules to propagate a chain process. maricopa.edu

Intermediate in Radical Cascades: The transient radical species formed from this compound could be intercepted in cascade reactions, where a series of sequential radical reactions lead to the formation of complex molecular architectures. researchgate.net The generation of radicals from C-O bond homolysis is a growing area in synthetic chemistry, often facilitated by visible-light photoredox catalysis, though thermal initiation remains a classic and effective method. beilstein-journals.org

The table below summarizes the bond dissociation energies (BDEs) for typical peroxide and related bonds, illustrating the relative ease of homolytic cleavage.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |

| O-O (in Peroxides) | ~140-200 |

| C-H (in Alkanes) | ~410-440 |

| C-C (in Alkanes) | ~350-370 |

| C-O (in Ethers) | ~360-380 |

| This table presents generalized data to illustrate the relative weakness of the peroxide bond, which makes compounds like this compound effective radical initiators. |

Potential for Derivatization to Access Diverse Organic Scaffolds

This compound's inherent structure, particularly the cyclooctane (B165968) ring, makes it a potential starting point for the synthesis of diverse organic scaffolds. Derivatization of this compound can lead to the formation of various functionalized molecules, including complex macrocycles. nih.govfrontiersin.org

The derivatization can be approached in several ways:

Modification of Peroxide Groups: The hydroperoxy groups can be transformed into other functionalities. For example, reduction would yield the corresponding diol, while other reactions could introduce different atoms or groups.

Ring-Opening and Rearrangement: The cyclooctane ring itself can be a template for synthesizing larger macrocyclic structures. nih.govworktribe.commdpi.com Strategies involving ring expansion or the coupling of ring-opened intermediates can lead to novel macrocycles that are of interest in fields like drug discovery and materials science. nih.govnih.gov

Use as a Building Block: The entire this compound molecule, or fragments thereof, can be incorporated into larger, more complex structures through multi-component reactions or sequential synthetic steps. mdpi.comresearchgate.net The synthesis of complex molecules often relies on the use of versatile building blocks or scaffolds that can be systematically modified. nih.govmdpi.com

The development of synthetic methods that allow for the diversification of core structures is a significant goal in organic chemistry. nih.gov Compounds like this compound, containing both a cyclic framework and reactive functional groups, represent valuable starting points for such diversity-oriented synthesis.

The table below lists the chemical compounds mentioned in this article.

Future Research Directions and Emerging Opportunities in 1,1 Dihydroperoxycyclooctane Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of geminal dihydroperoxides has traditionally relied on the acid-catalyzed reaction of ketones with concentrated hydrogen peroxide. wikipedia.org However, these methods often suffer from drawbacks, including the use of strong, corrosive acids, low yields, and the need for potentially hazardous high-concentration reagents. wikipedia.org The future of 1,1-dihydroperoxycyclooctane synthesis lies in the development of greener, more efficient catalytic systems.

Recent progress has demonstrated the efficacy of Lewis acids and other catalysts in promoting the conversion of ketones to geminal dihydroperoxides under milder conditions. For instance, strontium chloride hexahydrate (SrCl₂·6H₂O) has been shown to be an efficient, non-expensive, and homogeneous catalyst for this transformation, utilizing 30% aqueous hydrogen peroxide at room temperature. wikipedia.org This approach offers high yields and operational simplicity, representing a significant step towards sustainability. wikipedia.org Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed as a Lewis acid catalyst to enhance the electrophilic character of the parent ketone, facilitating the addition of hydrogen peroxide in excellent yields for both cyclic and acyclic ketones. rsc.org

Future work will likely focus on expanding the toolkit of catalysts, exploring options such as solid-supported catalysts for easier separation and recycling. Moreover, catalyst-free methods, which can be achieved using aqueous hydrogen peroxide by removing water azeotropically under neutral conditions, present a highly sustainable alternative that avoids catalyst-related costs and contamination. researchgate.net

Table 1: Comparison of Catalytic Methods for Geminal Dihydroperoxide Synthesis

| Catalyst System | Precursor | Reagent | Conditions | Key Advantages |

|---|---|---|---|---|

| Strontium Chloride Hexahydrate (SrCl₂·6H₂O) | Ketones/Aldehydes | 30% aq. H₂O₂ | Room Temperature, MeCN | Mild, neutral conditions; high yields; inexpensive catalyst. wikipedia.org |

| Ceric Ammonium Nitrate (CAN) | Ketones/Aldehydes | 30% aq. H₂O₂ | Room Temperature | Acts as an effective Lewis acid; excellent yields. rsc.org |

Investigation of Diverse Skeletal Frameworks for Geminal Dihydroperoxide Chemistry

While this article focuses on the cyclooctane (B165968) framework, the underlying chemistry of the geminal dihydroperoxide group can be extended to a wide variety of molecular skeletons. Investigating these diverse frameworks is a crucial avenue for future research, as the molecular backbone significantly influences the compound's stability, reactivity, and potential applications.

Research has already shown that geminal dihydroperoxides can be synthesized from a range of cyclic ketones, including those based on cyclohexane (B81311) and cycloheptane (B1346806) rings, as well as acyclic structures. nih.gov Expanding this chemistry to more complex and functionally rich scaffolds is a promising research direction. For example, the synthesis of geminal dihydroperoxides has been successfully applied to terpene and steroidal frameworks. hu-berlin.denih.gov Cholestane-derived gem-dihydroperoxides have been synthesized from the corresponding ketones, demonstrating that this functional group can be installed on large, intricate molecules. nih.gov These advancements are particularly relevant as geminal dihydroperoxides are key precursors in the synthesis of 1,2,4,5-tetraoxanes, a class of compounds investigated for their antimalarial properties. hu-berlin.denih.gov

Future efforts will likely explore the incorporation of the gem-dihydroperoxide moiety into other natural product scaffolds, polymers, and custom-designed molecular architectures to create novel materials and therapeutic agents.

Advancements in Controlled and Selective Generation of Reactive Oxygen Species

One of the most significant emerging opportunities for this compound and related compounds is their use as precursors for the controlled generation of reactive oxygen species (ROS). wikipedia.orgnih.gov ROS, such as singlet oxygen (¹O₂), are highly reactive chemical entities with applications in organic synthesis, photodynamic therapy, and materials science. wikipedia.org

A key breakthrough has been the discovery that monoactivated derivatives of 1,1-dihydroperoxides can undergo fragmentation to produce singlet oxygen in high yields without the need for light (a process known as "dark oxygenation"). nih.gov This process involves the selective activation of one of the hydroperoxy groups, for instance, through acetylation, followed by base-promoted decomposition. nih.gov The fragmentation is believed to proceed via a Grob-like process, offering a high degree of control over the release of ¹O₂. nih.gov

Future research will focus on refining this control. This includes exploring a wider range of activating groups to tune the decomposition rate and optimizing reaction conditions, such as temperature and rate of base addition, to maximize the yield of the desired ROS. nih.gov The ability to generate specific ROS on-demand under mild conditions, without the need for complex photoreactors, opens up new possibilities for targeted oxidation reactions and biomedical applications. nih.gov

Table 2: Effect of Reaction Conditions on Singlet Oxygen Yield from a Monoactivated Dihydroperoxide

| Entry | Temperature (°C) | Addition Time | ¹O₂ Yield (%) |

|---|---|---|---|

| 1 | 25 | 1-2 sec | 48 |

| 2 | 0 | 1-2 sec | 59 |

| 3 | -25 | 1-2 sec | 65 |

| 4 | -78 | 1-2 sec | 70 |

| 5 | -78 | 10 min | 78 |

| 6 | -78 | 60 min | 91 |

Data adapted from a study on a representative monoactivated 1,1-dihydroperoxide to illustrate the principle of controlled generation. nih.gov

Exploration of this compound in Mechanistic Probes and Chemical Sensing

The unique reactivity of this compound suggests its potential use as a tool in other areas of chemistry, namely as a mechanistic probe and in the development of chemical sensors. While these applications are still emerging, they represent exciting future possibilities.

As a mechanistic probe, the controlled decomposition of this compound to generate specific ROS could be used to study the kinetics and mechanisms of oxidation reactions. By introducing a controlled flux of, for example, singlet oxygen into a reaction system, researchers could elucidate the role of specific oxidants in complex chemical transformations. nih.govnih.gov

In the realm of chemical sensing, the peroxide bond is sensitive to various stimuli, including certain metal ions, reductants, and changes in redox potential. jlm-innovation.deuw.edu It is conceivable that this compound or its derivatives could be integrated into sensor designs. For instance, a molecule could be designed where the interaction with a specific analyte triggers the decomposition of the peroxide moiety, leading to a detectable signal such as a color change or fluorescence (a chemosensor). This would require designing a system where the analyte recognition event is effectively coupled to the peroxide fragmentation pathway.

Integration of Computational Design for Tailored Peroxide Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nsps.org.ngd-nb.info Applying these methods to this compound offers a powerful strategy for tailoring its properties for specific applications.

DFT calculations can be used to model the decomposition pathways of this compound and its derivatives. researchgate.netnih.gov By simulating the energy barriers for different fragmentation routes, researchers can predict how modifications to the cyclooctane ring—such as the introduction of electron-withdrawing or electron-donating substituents—would influence the stability of the peroxide and the types of ROS it generates upon decomposition. This in-silico screening can guide synthetic efforts, saving significant time and resources by prioritizing the most promising molecular designs. ethz.ch

Furthermore, computational modeling can provide deep insight into the transition states of reactions involving this compound, such as its role as an oxygen-transfer agent. hu-berlin.de Understanding the precise geometry and energy of these transition states is key to designing chiral variants of the molecule that could perform stereoselective oxidations, a highly sought-after capability in modern organic synthesis. hu-berlin.deethz.ch The synergy between computational prediction and experimental validation will be a hallmark of future research in this area. nih.gov

Q & A

Q. What safety protocols should be prioritized when handling and storing 1,1-Dihydroperoxycyclooctane in laboratory settings?

Methodological Answer:

- Peroxide Hazard Mitigation : Regularly inspect containers for crystal formation or discoloration using flashlights (amber bottles require careful visual checks). Dispose of suspect samples immediately .

- Storage Guidelines : Store in airtight, light-resistant containers with inhibitors (e.g., BHT) and label with date of opening. Avoid long-term storage beyond 3 months without inhibitor verification .

- Training : Mandatory lab-specific safety training for procedures like distillation, which must never be performed alone .

Q. How can researchers optimize the synthesis of this compound while minimizing risks?

Methodological Answer:

- Literature Precedent : Use oxidative cycloaddition methods (e.g., ceric ammonium nitrate-mediated reactions) as a starting point, adjusting stoichiometry and solvent polarity systematically .

- Scale-Up Strategy : Conduct small-scale trials (<1 g) to assess exothermicity before scaling up. Consult experienced researchers/PI for approval, especially for novel conditions .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

Q. How should researchers conduct a systematic literature review on this compound?

Methodological Answer:

- Database Selection : Prioritize SciFinder and Reaxys for synthesis pathways and safety data. Use ChemIDplus for regulatory and toxicological profiles .

- Keyword Strategy : Include terms like “peroxide-forming cyclooctanes” and “dihydroperoxide stability” to capture interdisciplinary studies .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s thermal decomposition behavior?

Methodological Answer:

- Thermal Analysis : Perform DSC/TGA to identify decomposition onset temperatures. Compare with computational models (e.g., DFT calculations for bond dissociation energies) .

- Contradiction Resolution : If experimental decomposition rates conflict with theoretical predictions, re-evaluate assumptions (e.g., solvent effects, purity) using sensitivity analysis .

Q. How can computational modeling improve predictions of this compound’s reactivity and stability?

Methodological Answer:

Q. How should researchers address contradictions in experimental data, such as conflicting peroxide stability reports?

Methodological Answer:

- Root-Cause Analysis : Audit methodologies (e.g., NMR integration vs. titration for peroxide quantification). Test hypotheses via controlled experiments (e.g., varying humidity) .

- FINER Criteria : Ensure findings are Feasible, Novel, and Ethically validated. Replicate studies across labs to isolate contextual variables .

Q. What strategies ensure scalable synthesis without compromising safety or yield?

Methodological Answer:

Q. What environmental impact assessment frameworks are applicable to this compound?

Methodological Answer:

Q. How can ethical challenges in handling hazardous peroxides be systematically addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.